
1-Fmoc-4-aminoazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fmoc-4-aminoazepane, also known as Fmoc-Aze, is a novel synthetic compound with a wide range of potential applications in research and medicine. It is a derivative of the amino acid azepane, and contains a fluoromethyloxycarbonyl (Fmoc) group on the 1-position, as well as an amino group on the 4-position. This makes it a versatile chemical, as it can be used to modify other proteins, peptides, and molecules, depending on the desired application.
Scientific Research Applications
1-Fmoc-4-aminoazepane can be used as a tool for the synthesis of peptides and proteins. It can also be used to modify existing proteins, peptides, and molecules, depending on the desired application. For example, it can be used to modify the structure of proteins or peptides, or to introduce new functional groups. Additionally, 1-Fmoc-4-aminoazepane can be used to study the structure and function of proteins and peptides, as it can be used to label proteins and peptides with fluorescent tags. Finally, 1-Fmoc-4-aminoazepane can be used to study the interactions between proteins, peptides, and other molecules.
Mechanism of Action
The mechanism of action of 1-Fmoc-4-aminoazepane is based on its ability to form a covalent bond with other molecules, such as proteins or peptides. This covalent bond is formed by the reaction of the Fmoc-protected amino acid with a nucleophile, such as an alcohol or amine. Once the bond is formed, it can be used to modify the structure of proteins or peptides, or to introduce new functional groups. Additionally, 1-Fmoc-4-aminoazepane can be used to label proteins and peptides with fluorescent tags, which can then be used to study the structure and function of proteins and peptides.
Biochemical and Physiological Effects
1-Fmoc-4-aminoazepane has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be a relatively non-toxic compound, and has been used in research and medical applications without significant adverse effects. Additionally, 1-Fmoc-4-aminoazepane has been shown to be a relatively stable compound, and it has been used in a variety of laboratory experiments without significant degradation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Fmoc-4-aminoazepane is its versatility, as it can be used to modify proteins, peptides, and molecules, depending on the desired application. Additionally, 1-Fmoc-4-aminoazepane is relatively non-toxic and stable, making it a useful tool for laboratory experiments. However, one of the main limitations of 1-Fmoc-4-aminoazepane is its relatively slow reaction rate, which can limit its use in certain applications.
Future Directions
Given the wide range of potential applications of 1-Fmoc-4-aminoazepane, there are a number of potential future directions for research. For example, further research could be conducted to investigate the biochemical and physiological effects of 1-Fmoc-4-aminoazepane, as well as its potential therapeutic applications. Additionally, research could be conducted to investigate the potential of 1-Fmoc-4-aminoazepane to modify proteins and peptides, as well as to introduce new functional groups. Finally, research could be conducted to investigate the potential of 1-Fmoc-4-aminoazepane to label proteins and peptides with fluorescent tags, which could be used to study the structure and function of proteins and peptides.
Synthesis Methods
1-Fmoc-4-aminoazepane can be synthesized using a two-step procedure. The first step involves the reaction of the Fmoc-protected amino acid with a diazonium salt. This results in the formation of a diazonium intermediate, which is then reacted with a nucleophile, such as an alcohol or amine, to form the desired product. Alternatively, the Fmoc-protected amino acid can be directly reacted with a nucleophile, such as an alcohol or amine, in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.
properties
IUPAC Name |
9H-fluoren-9-ylmethyl 4-aminoazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c22-15-6-5-12-23(13-11-15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIVCDBPSWLOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fmoc-4-aminoazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

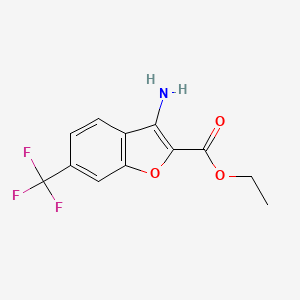
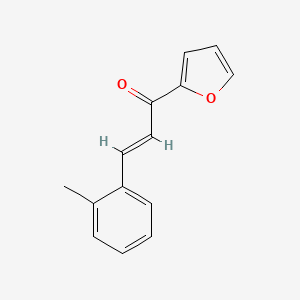
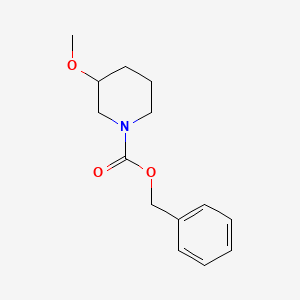
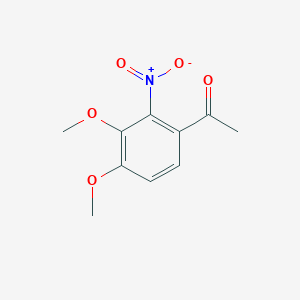
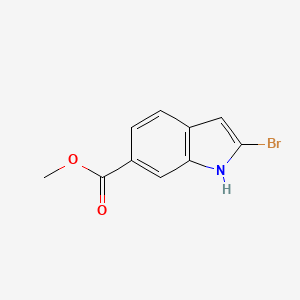
![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6338586.png)

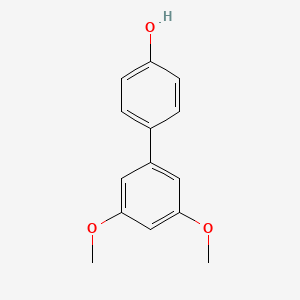
![[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate, 98% LB-PhosHBF4](/img/structure/B6338610.png)
![2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline](/img/structure/B6338618.png)
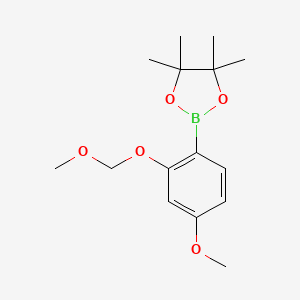


![2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride](/img/structure/B6338649.png)